molecular formula C21H21NO3 B11411772 N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide

N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B11411772
M. Wt: 335.4 g/mol
InChI Key: RUISVJONZZKPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring, a methoxy group, and a methylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the reaction of 4-methoxybenzoyl chloride with N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the para position relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-methylbenzamide
  • N-(furan-2-ylmethyl)-4-methoxybenzamide
  • N-(furan-2-ylmethyl)-4-chlorobenzamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to the presence of both a methoxy group and a methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C21H21NO3/c1-16-5-7-17(8-6-16)14-22(15-20-4-3-13-25-20)21(23)18-9-11-19(24-2)12-10-18/h3-13H,14-15H2,1-2H3

InChI Key

RUISVJONZZKPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.